3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine

Catalog No.
S3352289
CAS No.
832694-16-3
M.F
C13H11N3S
M. Wt
241.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine

CAS Number

832694-16-3

Product Name

3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine

IUPAC Name

3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

InChI

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)10-7-17-11-5-6-16-13(15)12(10)11/h1-7H,14H2,(H2,15,16)

InChI Key

RSUCBZJSTXEGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3)N)N

3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound characterized by its unique thieno[3,2-c]pyridine core. Its molecular formula is C13H11N3S, with a molecular weight of approximately 241.31 g/mol. This compound features an amino group attached to a phenyl ring, enhancing its potential for biological activity and chemical reactivity. The structure includes a thieno[3,2-c]pyridine moiety, which contributes to its pharmacological properties and interactions in biological systems .

The chemical reactivity of 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine can be attributed to the presence of functional groups such as the amino group and the thieno-pyridine structure. Key reactions include:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.
  • Reduction Reactions: The compound can undergo reduction to yield amines or other derivatives, which may enhance its biological activity.
  • Cyclization Reactions: Under certain conditions, this compound can participate in cyclization reactions to form more complex heterocycles.

These reactions are essential for modifying the compound to improve its efficacy in various applications.

Research indicates that 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine exhibits significant biological activity. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Additionally, it shows promise as an anti-inflammatory and antimicrobial agent, making it a candidate for further pharmacological development. The compound's mechanism of action often involves interaction with specific molecular targets within cellular pathways, leading to therapeutic effects.

The synthesis of 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions:

  • Formation of Thieno[3,2-c]pyridine Core: This can be achieved through cyclization of appropriate precursors containing sulfur and nitrogen atoms.
  • Amino Group Introduction: The introduction of the 4-aminophenyl group can be accomplished via amination reactions using suitable amine sources.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

These methods allow for the efficient production of the compound while maintaining structural integrity.

3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine has several applications across various fields:

  • Pharmaceutical Development: Its potential as an anticancer and anti-inflammatory agent makes it a target for drug development.
  • Chemical Research: Used as a building block in organic synthesis and materials science.
  • Biological Studies: Employed in research to understand its interactions with biological systems and pathways.

The versatility of this compound enhances its value in both academic and industrial settings.

Interaction studies have shown that 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine interacts with several biological targets. These include:

  • Kinases: Inhibition of specific kinases involved in cell signaling pathways related to cancer progression.
  • Receptors: Potential interactions with various receptors that mediate inflammatory responses.

Such studies are crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amineC13H11N3SContains an additional thiophene ring; potential for enhanced biological activity.
3-(4-Aminophenyl)-7-(1H-indol-5-yl)thieno[3,2-c]pyridin-4-amineC13H11N3SIncorporates indole; known for varied pharmacological activities.
4-Amino-2-(4-morpholin-4-ylphenyl)thieno[3,2-c]pyridineC18H18N4O2SFeatures a morpholine group; explored for different therapeutic applications.

Uniqueness

What sets 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine apart from these compounds is its specific combination of structural elements that confer unique pharmacological properties and interaction profiles. Its ability to inhibit key kinases while also potentially modulating inflammatory pathways makes it a valuable candidate for further research and development.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.06736854 g/mol

Monoisotopic Mass

241.06736854 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-07-26

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